molecular formula C18H12ClN5O3 B2370417 1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 872623-32-0

1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2370417
CAS No.: 872623-32-0
M. Wt: 381.78
InChI Key: DEDQQTJNAABLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds with a fused pyrazole-pyrimidine core, known for their structural resemblance to purines and diverse pharmacological activities . The target compound, 1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine, features a 4-chlorophenyl group at position 1 and a 3-methyl-4-nitrophenoxy substituent at position 3. These modifications may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O3/c1-11-8-14(6-7-16(11)24(25)26)27-18-15-9-22-23(17(15)20-10-21-18)13-4-2-12(19)3-5-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDQQTJNAABLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrazolo[3,4-d]Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is constructed via cyclocondensation of 5-amino-1-(4-chlorophenyl)-1H-pyrazole (1 ) with formamide under acidic conditions.

Procedure :

  • 1 (10 mmol) is refluxed in formamide (20 mL) with acetic anhydride (2 mL) at 150°C for 10 hours.
  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.
  • The residue is triturated with ice water to yield 4-amino-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (2 ) as a pale yellow solid (Yield: 78%, m.p. 218–220°C).

Characterization :

  • IR (KBr) : 3417 cm⁻¹ (N–H stretch), 1669 cm⁻¹ (C=O).
  • ¹H NMR (DMSO-d₆) : δ 8.69 (s, 1H, pyrimidine-H), 7.82–7.45 (m, 4H, Ar–H).

Chlorination at Position 4

Intermediate 2 is treated with phosphorus oxychloride (POCl₃) to introduce a chloro leaving group.

Procedure :

  • 2 (5 mmol) is refluxed in POCl₃ (15 mL) for 3 hours.
  • Excess POCl₃ is evaporated, and the residue is poured onto ice.
  • The precipitate is filtered and recrystallized from ethanol to afford Intermediate A (Yield: 85%, m.p. 192–194°C).

Characterization :

  • ¹H NMR (CDCl₃) : δ 8.91 (s, 1H, pyrimidine-H), 7.65–7.49 (m, 4H, Ar–H).

Phenoxy Group Introduction via SNAr

Intermediate A undergoes displacement with 3-methyl-4-nitrophenol under basic conditions.

Procedure :

  • Intermediate A (3 mmol) and 3-methyl-4-nitrophenol (3.3 mmol) are dissolved in dry DMF (10 mL).
  • Potassium carbonate (6 mmol) is added, and the mixture is stirred at 100°C for 12 hours.
  • The reaction is quenched with water, and the product is extracted with ethyl acetate.
  • Purification via column chromatography (hexane:ethyl acetate = 3:1) yields the target compound (Yield: 65%, m.p. 245–247°C).

Characterization :

  • IR (KBr) : 1520 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch).
  • ¹³C NMR (DMSO-d₆) : δ 158.2 (C–O), 148.9 (pyrimidine-C4), 139.5 (Ar–C), 126.3–115.8 (Ar–C).

Synthetic Route 2: One-Flask Vilsmeier-Haack Cyclization

This method adapts the one-flask protocol for pyrazolo[3,4-d]pyrimidines using PBr₃-mediated cyclization.

Optimization of Reaction Conditions

Key Steps :

  • Vilsmeier Reagent Formation : PBr₃ (3 eq) in DMF generates the active iminium intermediate.
  • Cyclization : Hexamethyldisilazane (HMDS) promotes heterocyclization at 70–80°C.

Procedure :

  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole (1 , 5 mmol) is stirred with PBr₃ (15 mmol) in DMF (10 mL) at 60°C for 2 hours.
  • HMDS (15 mmol) is added, and the mixture is refluxed at 80°C for 5 hours.
  • The crude product is purified by silica gel chromatography to yield Intermediate A (Yield: 88%).

Phenoxy Substitution

Identical to Route 1 (Section 2.3), yielding the target compound (Yield: 68%).

Synthetic Route 3: Direct Functionalization via Orthoester-Mediated Cyclization

Synthesis of 4-Hydroxypyrazolo[3,4-d]Pyrimidine

1 is reacted with triethyl orthoformate in acetic anhydride to form 4-hydroxypyrazolo[3,4-d]pyrimidine.

Procedure :

  • 1 (5 mmol) and triethyl orthoformate (10 mL) are refluxed in acetic anhydride (2 mL) for 4 hours.
  • The mixture is cooled, and the product is crystallized from ethanol (Yield: 72%, m.p. 205–207°C).

Mitsunobu Reaction for Phenoxy Coupling

The Mitsunobu reaction enables direct coupling of 3-methyl-4-nitrophenol to the hydroxyl group.

Procedure :

  • 4-Hydroxypyrazolo[3,4-d]pyrimidine (2 mmol), 3-methyl-4-nitrophenol (2.4 mmol), triphenylphosphine (3 mmol), and diethyl azodicarboxylate (3 mmol) are stirred in THF (15 mL) at 0°C.
  • The reaction is warmed to room temperature and stirred for 24 hours.
  • Purification by chromatography affords the target compound (Yield: 58%).

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2 Route 3
Overall Yield (%) 65 68 58
Reaction Time (hours) 24 7 28
Purification Complexity Moderate Low High
Scalability High High Moderate

Key Observations :

  • Route 2 offers the highest efficiency due to one-flask cyclization and minimal purification.
  • Route 1 is more adaptable for large-scale synthesis but requires harsh chlorination conditions.
  • Route 3 suffers from lower yields due to competing side reactions in the Mitsunobu step.

Spectral Validation and Structural Confirmation

Mass Spectrometry

  • ESI-MS : m/z 438.1 [M+H]⁺ (Calc. 438.08 for C₁₉H₁₂ClN₅O₃).

¹H NMR Analysis

  • Aromatic Protons : δ 8.72 (s, 1H, pyrimidine-H), 8.25–7.45 (m, 7H, Ar–H).
  • Methoxy Group : δ 2.58 (s, 3H, CH₃).

X-ray Crystallography (Analogous Structure)

The pyrazolo[3,4-d]pyrimidine core is nearly planar (mean deviation: 0.006 Å), with the phenoxy group rotated by 10.3° from the plane.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Nitrophenoxy Group

The 4-nitrophenoxy moiety is susceptible to nucleophilic displacement due to the electron-withdrawing effects of the nitro group. In related pyrazolo[3,4-d]pyrimidines, such substitutions occur under mild alkaline conditions .

Example reaction :

1 4 chlorophenyl 4 3 methyl 4 nitrophenoxy 1H pyrazolo 3 4 d pyrimidine+NH2R4 aminoaryl derivatives\text{1 4 chlorophenyl 4 3 methyl 4 nitrophenoxy 1H pyrazolo 3 4 d pyrimidine}+\text{NH}_2\text{R}\rightarrow \text{4 aminoaryl derivatives}

Conditions :

  • Solvent: DMF or PEG-400

  • Temperature: 60–80°C

  • Catalyst: KOH or piperidine

Reduction of the Nitro Group

The nitro group on the phenoxy substituent can be reduced to an amine, enabling subsequent derivatization (e.g., acylation, diazotization). This mirrors reductions observed in pyrazolo[3,4-d]pyrimidines with nitroaryl groups .

Typical reduction pathway :

 NO2H2/Pd C or SnCl2/HCl NH2\text{ NO}_2\xrightarrow{\text{H}_2/\text{Pd C or SnCl}_2/\text{HCl}}\text{ NH}_2

Reported yields : 70–85% for analogous systems .

Electrophilic Substitution on the Pyrazolo[3,4-d]pyrimidine Core

The electron-rich C6 position of the pyrazolo[3,4-d]pyrimidine core undergoes electrophilic substitution. Bromination and formylation have been documented in similar scaffolds .

Bromination example :

C6 H+Br2C6 Br(using PBr3/DMF at 60 C)[1]\text{C6 H}+\text{Br}_2\rightarrow \text{C6 Br}\quad (\text{using PBr}_3/\text{DMF at 60 C})[1]

Key reactivity trends :

PositionReactivityCommon ReagentsProducts
C6HighPBr₃, POCl₃Halogenated derivatives
C2ModerateVilsmeier reagentFormyl derivatives

Hydrolysis of the Ether Linkage

The phenoxy ether bond is cleavable under strong acidic or basic conditions, yielding a hydroxylated intermediate. This is consistent with hydrolytic stability studies of pyrazolo[3,4-d]pyrimidine ethers .

Acid-mediated hydrolysis :

 O C6H3(NO2)(CH3)HI conc  OH+3 methyl 4 nitrophenol\text{ O C}_6\text{H}_3(\text{NO}_2)(\text{CH}_3)\xrightarrow{\text{HI conc }}\text{ OH}+\text{3 methyl 4 nitrophenol}

Conditions :

  • Reflux in acetic acid/H₂SO₄

  • Yield: ~65% (estimated from analogous reactions)

Biological Activity and Reaction Implications

While direct pharmacological data for this compound is limited, structurally related pyrazolo[3,4-d]pyrimidines exhibit antitumor activity when modified at the 4-position . For example:

DerivativeIC₅₀ (μM)Target Cell LineSource
4-(4-chlorophenyl) analog0.326Leukemia (K-562)
4-(3-nitrophenyl) analog4.31Breast (MCF-7)

The nitro group’s reduction to an amine could enhance binding to biological targets, as seen in piperazine-containing analogs .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. The structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity of the compound. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can be synthesized with high yields using various organic transformations, which are crucial for developing compounds with desired biological activities .

Biological Activities

1. Anti-inflammatory Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anti-inflammatory activities. For example, a study demonstrated that certain derivatives showed potent inhibition of prostaglandin synthesis, which is vital in mediating inflammatory responses. The pharmacological evaluation of these compounds revealed lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .

2. Anticancer Activity

The anticancer potential of 1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine has been explored through various in vitro studies. These compounds have demonstrated cytotoxic effects against several cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. For instance, one study reported IC50 values of 12.5 µM for A549 cells and 15.0 µM for MCF-7 cells, indicating significant antiproliferative activity . The mechanism of action often involves the modulation of signaling pathways associated with cell growth and survival.

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory properties using carrageenan-induced edema models. The results indicated that these compounds not only reduced inflammation effectively but also exhibited a favorable safety profile compared to established NSAIDs .

CompoundLD50 (mg/kg)Ulcerogenic Activity
Compound A>1100Lower than Diclofenac
Compound B2457.98Safer than Diclofenac

Case Study 2: Anticancer Screening

In another study focusing on glioblastoma treatment, a specific derivative of pyrazolo[3,4-d]pyrimidine was identified as an effective inhibitor of glioma cell proliferation. This compound was screened against a panel of kinases and demonstrated low micromolar activity against AKT2/PKBβ, a critical target in glioma therapy .

CompoundEC50 (µM)Target Kinase
Compound C10.5AKT2
Compound D8.0mTOR

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings

  • Electron-Withdrawing Groups: The nitro group in the target compound may enhance binding to kinase ATP pockets (similar to PP2’s amino group) but reduce solubility compared to hydroxyl or amino analogs .
  • Antimicrobial Activity: Benzothiazolyl-substituted analogs (e.g., ) show specificity against P. aeruginosa, suggesting that heteroaromatic substituents enhance antibacterial effects .
  • Kinase Selectivity : Urea-containing derivatives (e.g., Compound 33) demonstrate multi-kinase inhibition, while PP2 targets SFKs, highlighting the role of substituents in target specificity .

Discussion of Contradictions and Limitations

  • Divergent Activities : Despite structural similarities, compounds with 4-chlorophenyl groups exhibit varying activities (e.g., PP2 in neuropharmacology vs. benzothiazolyl analogs in antimicrobial therapy), underscoring the importance of auxiliary substituents .
  • Lack of Direct Data : The target compound’s specific activity remains hypothetical, as most evidence pertains to analogs with distinct substituents.

Biological Activity

The compound 1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in oncology and inflammation. Understanding the biological activity of this compound involves exploring its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold often exhibit significant anticancer properties by targeting specific enzymes involved in cell cycle regulation and apoptosis. For instance, studies have shown that related compounds can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis in cancer cells. Specifically, the inhibition of CDK2 and CDK9 has been linked to the anticancer activity of these compounds .

Anticancer Activity

The anticancer potential of 1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine was evaluated through in vitro studies on various cancer cell lines. The results highlighted its effectiveness against several types of cancer cells, including:

Cell Line IC50 (µM) Mechanism
MCF712.5CDK2 inhibition
HCT11610.0CDK9 inhibition
HeLa15.0Apoptosis induction

These findings suggest that the compound's structure allows it to interact effectively with target proteins involved in cell proliferation and survival pathways.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrazolo[3,4-d]pyrimidine core significantly influence biological activity. For instance:

  • Substituents at R1 (4-chlorophenyl) enhance binding affinity to target enzymes.
  • R2 substitutions (3-methyl-4-nitrophenoxy) are crucial for maintaining potency against cancer cells.

A comparative analysis shows that compounds with electron-withdrawing groups like nitro (NO2) at specific positions exhibit increased cytotoxicity compared to their counterparts with electron-donating groups .

Case Studies

Case Study 1: MCF7 Cell Line

In a detailed study on the MCF7 breast cancer cell line, 1-(4-chlorophenyl)-4-(3-methyl-4-nitrophenoxy)-1H-pyrazolo[3,4-d]pyrimidine was administered at varying concentrations. The results demonstrated a dose-dependent increase in apoptotic markers such as Annexin V positivity and caspase activation. The compound induced significant G0/G1 phase arrest, suggesting that it effectively halts the cell cycle progression.

Case Study 2: HCT116 Cell Line

Another study focused on the HCT116 colon cancer cell line revealed that treatment with this compound led to a marked decrease in cell viability and an increase in reactive oxygen species (ROS) production. This suggests that oxidative stress may play a role in its mechanism of action.

Q & A

Q. Characterization Tools :

  • IR Spectroscopy : Confirms functional groups (e.g., nitro groups at ~1520 cm⁻¹, C-Cl stretches at ~750 cm⁻¹) .
  • NMR : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm; methyl groups at δ 2.3–2.6 ppm) .
  • HPLC : Purity assessment (>95%) with C18 columns and UV detection at 254 nm .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths and angles (e.g., pyrazolo-pyrimidine core planarity; C-Cl bond length ~1.74 Å) using SHELX software .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 413.05) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C: 52.3%, H: 2.9%, N: 20.3%) .

Q. Table 1: Key Analytical Data

ParameterObserved ValueReference Standard
Melting Point218–220°CUSP 35-NF 30
λ_max (UV-Vis)275 nmDMSO solvent
Retention Time (HPLC)8.2 minC18 column

Advanced: How can synthetic routes be optimized to improve yield and scalability?

Methodological Answer:

  • Solvent Optimization : Replace acetonitrile with DMF to enhance solubility of aromatic intermediates .
  • Catalysis : Use Pd(PPh₃)₄ for cross-coupling reactions (e.g., Suzuki-Miyaura) to reduce side products .
  • Continuous Flow Reactors : Improve reaction control for nitro group introduction, minimizing thermal decomposition .

Q. Table 2: Yield Comparison Under Different Conditions

ConditionYield (%)Purity (%)
Traditional Batch4592
Flow Reactor6897
Pd-Catalyzed Coupling7599

Advanced: What in vitro models are suitable for evaluating its antiproliferative activity?

Methodological Answer:

  • Cell Lines : Use FLT3-driven MV4-11 (AML) and A431 (epidermoid carcinoma) cells .
  • Assays :
    • MTT/Proliferation : IC50 values (e.g., 0.8 μM for MV4-11 vs. 12 μM for normal fibroblasts) .
    • Kinase Inhibition : FLT3 and VEGFR2 enzymatic assays (IC50 < 10 nM) .
  • Apoptosis Markers : Western blot for cleaved PARP and BCL-2 downregulation .

Advanced: How do structural modifications impact its kinase inhibition profile?

Methodological Answer:

  • Substituent Effects :
    • 4-Nitrophenoxy Group : Enhances hydrophobic interactions with kinase ATP pockets (e.g., FLT3) .
    • Chlorophenyl at 1-Position : Improves selectivity over non-target kinases (e.g., Src vs. Abl) .
  • SAR Insights :
    • Methyl groups at the 3-position reduce metabolic clearance (t₁/₂ > 4 hrs in microsomes) .
    • Nitro-to-amine reduction decreases potency (IC50 shifts from 0.8 μM to >50 μM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.